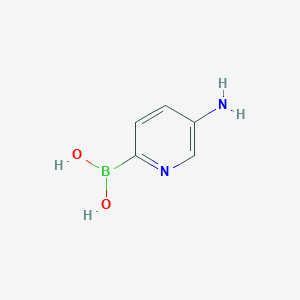

(5-Aminopyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(5-aminopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTRHGOAIMJTDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590545 | |

| Record name | (5-Aminopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220909-75-0 | |

| Record name | (5-Aminopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminopyridin 2 Yl Boronic Acid and Analogs

Palladium-Catalyzed Borylation Strategies

Palladium-catalyzed cross-coupling reactions, often referred to as Miyaura-Ishiyama borylation, represent one of the most efficient and versatile methods for synthesizing aryl- and heteroarylboronates. beilstein-journals.org This approach offers high functional group compatibility, making it particularly suitable for substrates like aminopyridines. beilstein-journals.orgresearchgate.net

The direct conversion of halogenated aminopyridines to their corresponding boronic acids or esters is a primary synthetic route. This transformation typically involves the reaction of a halopyridine with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.

Bis(pinacolato)diboron (B136004), often abbreviated as B₂pin₂, is a widely used and commercially available boron source for these reactions. nih.govnih.gov The coupling of a halogenated aminopyridine, such as 2-bromo-5-aminopyridine or 2-chloro-5-aminopyridine, with B₂pin₂ provides the corresponding pinacol (B44631) boronate ester. This ester is a stable, crystalline solid that can be easily purified and stored, serving as a direct precursor to the free boronic acid. The reaction is typically performed in an organic solvent at elevated temperatures. The general reaction scheme is as follows:

Figure 1: Palladium-catalyzed borylation of a halogenated aminopyridine with bis(pinacolato)diboron.

Research has shown that various palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or preformed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), are effective catalysts. researchgate.netorganic-chemistry.org These Pd(II) sources are reduced in situ to the active Pd(0) species. The use of preformed catalysts, which already incorporate a specific ligand, can simplify reaction setup and improve reproducibility. nih.govorganic-chemistry.org

Electron-rich biaryl monophosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have demonstrated broad utility and high activity, often allowing for lower catalyst loadings and milder reaction conditions. nih.gov The table below summarizes various catalyst and ligand systems employed in the borylation of aryl halides, which are applicable to halogenated aminopyridines.

| Catalyst Precursor | Ligand | Base | Solvent | Substrate Type | Key Observations |

| PdCl₂(dppf) | (integrated) | KOAc | DMSO | Aryl Halides | Effective for a range of functional groups. acs.org |

| PdCl₂(dppf) | (integrated) | Et₃N | Dioxane | Aryl Halides/Triflates | Use of a tertiary amine base is crucial for selectivity. organic-chemistry.org |

| Pd(OAc)₂ | XPhos | KOAc | Ethanol | Aryl Chlorides | Allows for direct synthesis of boronic acids using B₂(OH)₄. nih.gov |

| Pd₂(dba)₃ | t-Bu₃P | K₃PO₄ | Dioxane | Primary Alkyl Bromides | Demonstrates high tolerance for reactive functional groups. nih.gov |

| Pd(OAc)₂ | DPEphos | KOAc | (solid-state) | Aryl Bromides | Mechanochemical (ball-milling) approach avoids bulk solvents. beilstein-journals.org |

Mechanistic Considerations in Palladium-Catalyzed Borylation

The mechanism of the Miyaura-Ishiyama borylation is generally understood to follow a catalytic cycle involving three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd-X). acs.org This step is often the rate-determining step of the cycle.

Transmetalation: The palladium(II) intermediate then undergoes transmetalation. In this step, a boryl group from the diboron reagent replaces the halide on the palladium center. This process is facilitated by a base (e.g., potassium acetate, KOAc), which is believed to activate the diboron reagent or participate in a metathesis step with the Ar-Pd-X complex to form an intermediate that more readily reacts with the boron source. acs.org

Reductive Elimination: Finally, the resulting arylpalladium(II) boryl complex undergoes reductive elimination to release the arylboronate ester product (Ar-Bpin) and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle. acsgcipr.org

This cycle efficiently converts the carbon-halogen bond to a carbon-boron bond under relatively mild conditions.

Metal-Halogen Exchange Approaches

An alternative strategy for the synthesis of pyridinylboronic acids involves a metal-halogen exchange reaction, typically using an organolithium reagent, followed by trapping the resulting pyridinyllithium species with a boron electrophile. arkat-usa.org This method is particularly useful when specific regioselectivity is required and can be achieved based on the differential reactivity of halogens on the pyridine (B92270) ring.

Lithium-Halogen Exchange Followed by Boronate Trapping

This synthetic route typically starts with a dihalogenated pyridine. researchgate.net For the synthesis of a 2-borylated pyridine, a substrate like 2,5-dibromopyridine (B19318) can be used. The bromine atom at the 2-position is generally more susceptible to lithium-halogen exchange than the one at the 5-position due to the electron-withdrawing nature of the ring nitrogen.

The process involves the slow addition of an organolithium reagent, such as n-butyllithium (n-BuLi), to a solution of the dihalopyridine at low temperatures (e.g., -78 °C) to form the regioselective 5-bromo-2-lithiopyridine intermediate. This highly reactive organolithium species is then immediately "trapped" by adding a boron electrophile, most commonly a trialkyl borate (B1201080) like triisopropyl borate (B(O-i-Pr)₃). researchgate.net Subsequent acidic or aqueous workup hydrolyzes the resulting boronate complex to afford the desired boronic acid. reddit.com

Figure 2: Synthesis of a halopyridinylboronic acid via lithium-halogen exchange.

This method provides a powerful, palladium-free route to these important building blocks. The table below provides examples of this approach for preparing halopyridinylboronic acids.

| Starting Material | Reagent | Boron Source | Product | Reference |

| 2,5-Dibromopyridine | n-BuLi | Triisopropyl borate | (5-Bromopyridin-2-yl)boronic acid | researchgate.net |

| 2,6-Dibromopyridine | n-BuLi | Triisopropyl borate | (6-Bromopyridin-2-yl)boronic acid | researchgate.net |

| 5,5'-Dibromo-2,2'-dipyridylacetylene | n-BuLi | Triisopropyl borate | 6,6'-(1,2-Ethynediyl)bis[3-pyridylboronic acid] | researchgate.net |

Synthesis of Boronate Esters as Stable Precursors

Boronic acids are known to be prone to dehydration to form cyclic boroxines and can be challenging to purify and store. wikipedia.org To circumvent these stability issues, they are often prepared and isolated as boronate esters, which serve as stable, characterizable, and highly reactive precursors. orgsyn.orgscbt.com These esters are widely used in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. nih.govscbt.com

The most common and widely used boronate esters are the pinacol esters, derived from pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org (5-Aminopyridin-2-yl)boronic acid pinacol ester is a key intermediate in many synthetic applications. sigmaaldrich.com

There are several established routes to this compound:

Miyaura Borylation: This is a powerful palladium-catalyzed cross-coupling reaction. It typically involves the reaction of a halo-aminopyridine, such as 2-amino-5-bromopyridine (B118841) or 2-amino-5-iodopyridine, with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst [e.g., PdCl₂(dppf)] and a base (e.g., potassium acetate). researchgate.netorganic-chemistry.org This method is highly efficient and tolerates a wide range of functional groups. A large-scale synthesis (15 kg) using this approach has been reported for the analogous (2-aminopyrimidin-5-yl)boronic acid. researchgate.net

From the Boronic Acid: The pinacol ester can be synthesized directly from this compound by an esterification reaction with pinacol. orgsyn.org This reaction is typically carried out in a suitable solvent, and the water produced is often removed to drive the reaction to completion.

Lithium-Halogen Exchange: An alternative route involves a lithium-halogen exchange on a protected 2-amino-5-halopyridine at low temperatures using an organolithium reagent like n-butyllithium. nih.govresearchgate.net The resulting lithiated intermediate is then quenched with an electrophilic boron reagent, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin), to directly form the pinacol boronate ester. researchgate.net

| Method | Starting Material | Reagents | Catalyst/Base | Product |

| Miyaura Borylation | 2-Amino-5-bromopyrimidine | Bis(pinacolato)diboron | PdCl₂(dppf) / KOAc | (2-Aminopyrimidin-5-yl)boronic acid pinacol ester |

| Lithium-Halogen Exchange | Protected 2-Amino-5-bromopyridine | n-BuLi, then i-PrOBpin | - | Protected this compound pinacol ester |

| Esterification | This compound | Pinacol | - | This compound pinacol ester |

This table summarizes common synthetic routes to aminopyridine pinacol boronate esters.

While pinacol esters are the most prevalent, other boronate esters can be utilized, sometimes offering advantages in terms of cost or reactivity. google.com For example, esters derived from neopentyl glycol have been explored as a more cost-effective alternative to pinacol. google.com

The primary utility of these boronate esters, including the pinacol derivative of this compound, lies in their application as coupling partners in Suzuki-Miyaura reactions. nih.govscbt.com Their stability allows for easier handling, purification, and storage compared to the free boronic acids. The boronate ester group is readily transferred in the catalytic cycle of the Suzuki-Miyaura reaction to form new carbon-carbon bonds, enabling the synthesis of a vast array of biaryl and heteroaryl compounds. nih.gov

Furthermore, the boronate ester moiety itself can be manipulated. For instance, pyridine boronic esters can react with organometallic reagents upon activation by an acylating agent to form dihydropyridine (B1217469) boronic esters, which are versatile intermediates for synthesizing substituted pyridines and piperidines. escholarship.org This demonstrates that beyond their role in cross-coupling, boronate esters can serve as precursors for further functionalization of the heterocyclic ring. escholarship.org

Cross Coupling Reactions Involving 5 Aminopyridin 2 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. youtube.com This reaction is widely used to create a variety of important structural motifs, including biaryls, polyolefins, and styrenes. libretexts.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle begins with the oxidative addition of an organic halide (R-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate. youtube.com The palladium center is oxidized from the 0 to the +2 state during this process. The reactivity of the organic halide in this step generally follows the order of I > Br > Cl.

Following oxidative addition, the transmetalation step occurs. In this crucial phase, the organic group from the organoboron reagent, in this case, the (5-aminopyridin-2-yl) group, is transferred to the Pd(II) complex. This process typically requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center. The halide or other leaving group on the palladium is displaced by the incoming organic group from the boronic acid. For aminopyridine boronic acids, the basicity of the pyridine (B92270) nitrogen and the amino group can influence this step, potentially by interacting with the catalyst or other reaction components.

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups attached to the Pd(II) center couple, forming the new C-C bond of the desired product. The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com This step is often facilitated by the use of bulky ligands on the palladium catalyst, which can promote the formation of the new bond. libretexts.org

The choice of catalyst and ligand is critical for the success of Suzuki-Miyaura reactions, especially when dealing with challenging substrates like aminopyridine boronic acids. The electronic properties and steric bulk of the ligands play a significant role in the efficiency of the catalytic cycle. libretexts.org

Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to enhance the rates of both oxidative addition and reductive elimination. libretexts.orgmdpi.com For the coupling of heteroaryl compounds, including those with basic nitrogen functionalities like aminopyridines, ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, RuPhos, and Davephos) have proven to be particularly effective. mdpi.com These ligands can stabilize the palladium catalyst and prevent deactivation that can be caused by the coordination of the basic nitrogen atoms of the pyridine ring to the metal center.

Research has shown that for the coupling of 2-aminopyridine (B139424) derivatives, specific palladium catalysts and ligands can lead to high yields. For instance, a study on the synthesis of isoquinolinones utilized a catalyst system of Pd(PPh₃)₂Cl₂ with Sphos as the ligand for coupling with pyrimidinyl boronic acids, achieving good to excellent yields. mdpi.com The use of such bulky biaryl phosphine ligands is thought to accelerate the reductive elimination step, which can be rate-limiting. mdpi.com

The table below summarizes various catalyst systems and ligands used in Suzuki-Miyaura reactions involving aminopyridine derivatives.

| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Yield (%) |

| Pd(PPh₃)₂Cl₂ | Sphos | K₂CO₃ | THF/H₂O | 8-Bromo-2-phenylisoquinolin-1(2H)-one | 40-98 |

| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene/H₂O | Aryl Bromide | Not specified |

| Pd(OAc)₂ | CataCXium® PtB | None | Water | 4-Chlorobenzylamine | High |

This table is a compilation of data from various sources and represents a range of conditions and substrates.

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the Suzuki-Miyaura coupling of (5-Aminopyridin-2-yl)boronic acid. The choice of solvent, base, and temperature can significantly impact the reaction outcome.

Solvent: A variety of solvents can be used for Suzuki-Miyaura reactions, often in biphasic mixtures with water. Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). The presence of water is often beneficial as it can help to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex. researchgate.net For instance, a mixture of THF and water is commonly employed. mdpi.com

Base: The base plays a critical role in the transmetalation step by activating the boronic acid. deepdyve.com Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (B78521) (NaOH) are frequently used. The strength and solubility of the base can influence the reaction rate and yield. In some cases, stronger bases like potassium hydroxide have been shown to be effective, particularly when using boronic esters. snnu.edu.cn However, the choice of base must be compatible with the functional groups present in the coupling partners to avoid side reactions.

Temperature: Suzuki-Miyaura reactions are typically conducted at elevated temperatures, ranging from room temperature to over 100 °C. The optimal temperature depends on the reactivity of the substrates and the catalyst system used. For less reactive coupling partners, higher temperatures are often required to drive the reaction to completion.

The following table provides examples of optimized reaction conditions for Suzuki-Miyaura couplings involving aminopyridine derivatives.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| (S)-8-bromo-3-(1-aminoethyl)-2-phenylisoquinolin-1(2H)-one | Pyrimidine-5-boronic acid | Pd(PPh₃)₂Cl₂, Sphos | K₂CO₃ | THF/H₂O | 80 | 98 |

| 4-Chlorobenzylamine | Phenylboronic acid | Pd(OAc)₂, cataCXium® PtB | None (buffered pH) | Water | 100 | High |

| Aryl Bromide | Amine-borane | Pd₂(dba)₃, RuPhos | KOH | Toluene/H₂O | Not specified | High |

This table illustrates typical conditions and should be adapted for specific substrate combinations.

Scope with Diverse Halide and Pseudohalide Partners

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and this compound is a competent coupling partner with a wide array of organic halides and pseudohalides. libretexts.orgnih.gov The reaction generally proceeds with high efficiency, tolerating a broad range of functional groups on the coupling partner.

The scope of the reaction includes:

Aryl Halides: this compound couples effectively with a variety of aryl bromides and chlorides. researchgate.netusc.edu.au The electronic nature of the substituents on the aryl halide can influence the reaction rate, but successful couplings have been reported with both electron-rich and electron-deficient systems. researchgate.netnih.gov Even sterically hindered aryl halides can be coupled, albeit sometimes with lower yields. organic-chemistry.org The presence of the aminopyridine moiety can sometimes lead to catalyst deactivation, but this can often be overcome by careful selection of ligands and reaction conditions. nih.gov

Vinyl Halides: The coupling extends to vinyl halides, providing a direct route to 2-vinylpyridines. organic-chemistry.orgnih.gov These reactions are valuable for the synthesis of styrenyl-type compounds and other conjugated systems. libretexts.org

Pseudohalides: Triflates and tosylates are also effective coupling partners for this compound. libretexts.orgorganic-chemistry.org The use of these pseudohalides expands the scope of the Suzuki-Miyaura reaction, as they can often be prepared from phenols, offering an alternative to aryl halides.

The table below summarizes the scope of this compound in Suzuki-Miyaura cross-coupling reactions with various partners.

Table 1: Scope of this compound in Suzuki-Miyaura Coupling

| Coupling Partner | Product Type | Typical Conditions | Notes |

|---|---|---|---|

| Aryl Bromides | 2-Aryl-5-aminopyridines | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O) | Generally high yields, tolerates a wide range of functional groups. |

| Aryl Chlorides | 2-Aryl-5-aminopyridines | More active Pd catalyst/ligand system (e.g., Pd₂(dba)₃/P(t-Bu)₃), stronger base | Requires more forcing conditions due to the lower reactivity of aryl chlorides. usc.edu.auresearchgate.net |

| Vinyl Bromides | 2-Alkenyl-5-aminopyridines | Pd catalyst, base, solvent | Provides access to substituted vinylpyridines. |

Regioselectivity and Stereochemistry in Product Formation

Regioselectivity: In cases where the coupling partner contains multiple reactive sites, the regioselectivity of the Suzuki-Miyaura reaction is a critical consideration. For dihalogenated substrates, the reaction often proceeds with high regioselectivity, favoring coupling at the more reactive C-X bond. For instance, in 2,4-dichloropyrimidines, the coupling with boronic acids preferentially occurs at the C4 position. mdpi.com Similarly, with 2,4-dibromopyridine, regioselective coupling at the 2-position is observed. researchgate.net This selectivity is attributed to the differential electronic and steric environment of the two halogen atoms.

Stereochemistry: The Suzuki-Miyaura coupling is known to proceed with retention of stereochemistry at the sp²-hybridized carbon of the vinyl halide. libretexts.org This means that if a (Z)-vinyl halide is used, the resulting product will have a (Z)-configuration, and a (E)-vinyl halide will yield an (E)-product. However, the choice of catalyst and ligands can sometimes influence the stereochemical outcome, with some systems leading to isomerization and the formation of a mixture of stereoisomers. beilstein-journals.org The oxidative addition and reductive elimination steps of the catalytic cycle are generally stereoretentive. libretexts.org

Aminative Suzuki-Miyaura Coupling Variants

A recent and innovative development in cross-coupling chemistry is the aminative Suzuki-Miyaura coupling. snnu.edu.cnnih.govresearchgate.net This transformation incorporates a formal nitrene insertion into the traditional Suzuki-Miyaura reaction, leading to the formation of a C-N-C linked diaryl amine instead of a C-C linked biaryl. snnu.edu.cnnih.gov This novel reaction effectively merges the pathways of the Suzuki-Miyaura and Buchwald-Hartwig couplings, utilizing the same classes of starting materials. snnu.edu.cnresearchgate.net

The reaction involves a palladium catalyst with a bulky ancillary phosphine ligand and a commercially available amination reagent. snnu.edu.cnnih.gov This system facilitates efficient reactivity across a range of aryl halides and pseudohalides, as well as boronic acids and esters, including those with various functional groups and heterocyclic structures. snnu.edu.cnresearchgate.net Mechanistic studies suggest a flexible order of bond-forming events, indicating the potential to expand this aminative cross-coupling concept to a wider variety of nucleophiles and electrophiles, and even to four-component reactions. snnu.edu.cnnih.gov This method provides a powerful tool for rapidly accessing diverse chemical space from readily available starting materials. snnu.edu.cn

Petasis Borono-Mannich Reactions

The Petasis borono-Mannich (PBM) reaction is a multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgnih.govacs.org This reaction is a powerful tool for the synthesis of a wide variety of amino compounds, including α-amino acids and their derivatives. organic-chemistry.org

Scope and Applicability with this compound

While direct examples of this compound in the Petasis reaction are not extensively documented in the provided search results, the general principles of the reaction suggest its potential applicability. The reaction tolerates a wide range of functionalities on both the amine and the boronic acid components. wikipedia.org Heteroaryl boronic acids are known to participate in the Petasis reaction, and the amino group on the pyridine ring of this compound could potentially serve as the amine component in an intramolecular variant or require protection to participate as the boronic acid component.

Generally, the scope of the Petasis reaction is broad, encompassing various amines (primary and secondary), aldehydes, and organoboronic acids (aryl and vinyl). researchgate.net The reaction is often carried out under mild conditions and can be accelerated by microwave irradiation. organic-chemistry.org

Generation of Highly Functionalized Amines

The Petasis reaction is a highly efficient method for generating complex and highly functionalized amines. nih.govacs.org By varying the three components—amine, carbonyl, and boronic acid—a vast library of structurally diverse amines can be synthesized in a single step. organic-chemistry.org This is particularly valuable in drug discovery and medicinal chemistry for the rapid generation of new chemical entities. nih.govdntb.gov.ua

The reaction can be used to synthesize:

α-Amino acids: When glyoxylic acid is used as the carbonyl component, the Petasis reaction provides a direct route to α-amino acids. organic-chemistry.org

Allylamines: The use of vinylboronic acids results in the formation of allylamines. acs.org

Amino alcohols: The reaction can be adapted to produce β-amino alcohols, which are important building blocks in organic synthesis. nih.gov

The table below illustrates the potential products from a Petasis reaction involving a generic amine, carbonyl, and this compound as the boronic acid component.

Table 2: Potential Products from Petasis Reaction with this compound

| Amine | Carbonyl | Product |

|---|---|---|

| Secondary Amine (e.g., Morpholine) | Formaldehyde | N-((5-Aminopyridin-2-yl)methyl)morpholine |

| Primary Amine (e.g., Benzylamine) | Glyoxylic Acid | 2-((5-Aminopyridin-2-yl)(benzylamino))acetic acid |

Diastereoselective and Enantioselective Transformations

The Petasis reaction can be rendered highly stereoselective, allowing for the synthesis of chiral amines with excellent control over the stereochemistry. nih.gov

Diastereoselectivity: When a chiral amine or a chiral α-hydroxy aldehyde is used, the Petasis reaction often proceeds with high diastereoselectivity. wikipedia.orgnih.gov For example, the reaction of an α-hydroxy aldehyde typically yields the anti-β-amino alcohol as the major product. wikipedia.org This selectivity is attributed to a proposed transition state where the boronic acid coordinates to the hydroxyl group, leading to an intramolecular transfer of the aryl group. wikipedia.org

Enantioselectivity: Enantioselective versions of the Petasis reaction have been developed using chiral catalysts, such as chiral biphenols or thiourea-based catalysts. nih.govmdpi.com These catalysts can effectively control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in high excess. nih.gov The use of chiral auxiliaries on the amine component, such as tert-butylsulfinamide, has also proven to be an effective strategy for achieving high enantioselectivity. mdpi.com

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While this compound is a commercially available reagent and is noted in the patent literature for its use in the synthesis of complex aromatic heterocyclic compounds, specific and detailed examples of its participation in Chan-Lam, iron-catalyzed, or particular nickel-catalyzed cross-coupling reactions are not extensively reported in peer-reviewed journals.

The Chan-Lam coupling, which typically involves the copper-catalyzed formation of a carbon-heteroatom bond between a boronic acid and an amine or alcohol, represents a theoretically viable pathway for the self-coupling or cross-coupling of this compound. The presence of both the boronic acid and a primary amine within the same molecule suggests the potential for oligomerization or for reaction with other amines or alcohols. However, dedicated studies detailing these specific transformations appear to be limited.

Similarly, the realm of iron-catalyzed cross-coupling reactions, which are gaining traction due to iron's low cost and low toxicity, offers potential avenues for the utilization of this compound. These reactions can facilitate the formation of carbon-carbon or carbon-heteroatom bonds. Despite the broad interest in iron catalysis, specific examples employing this compound as a coupling partner are not readily found in the current body of scientific literature.

Nickel catalysis, known for its ability to couple a wide range of electrophiles, also presents a promising but underexplored area for this particular substrate. While nickel-catalyzed couplings of other pyridine boronic acids are known, the specific reactivity profile of the 5-amino substituted variant in reactions beyond the standard Suzuki coupling remains to be thoroughly documented.

The absence of detailed research findings for this compound in these specific types of transition metal-catalyzed reactions suggests a potential gap in the current chemical literature. It is conceivable that such reactions are utilized in industrial settings, as hinted by their appearance in patent documents, but have not been the subject of dedicated academic study. Therefore, a comprehensive understanding of the reactivity of this compound in these promising areas of cross-coupling chemistry awaits further investigation.

Derivatization and Chemical Transformations of 5 Aminopyridin 2 Yl Boronic Acid

Modification of the Boronic Acid Moiety

The boronic acid group is a hub of reactivity, offering numerous pathways for structural elaboration. Its ability to be transformed into various esters or other organoboron species enhances its utility in a multitude of chemical reactions.

Formation and Reactivity of Boronate Esters

(5-Aminopyridin-2-yl)boronic acid readily reacts with diols to form cyclic boronate esters. These esters are often more stable, easier to handle, and more soluble in organic solvents than the parent boronic acid, making them ideal for a range of applications. The most commonly employed boronate ester is the pinacol (B44631) ester, formed by reaction with pinacol.

The pinacol ester of this compound, 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , is a commercially available and widely used intermediate. sigmaaldrich.comnih.govtcichemicals.com Its formation is a straightforward condensation reaction, and it serves as a key substrate in numerous cross-coupling reactions. For instance, it is utilized in microwave-assisted, four-component coupling processes to generate amino-substituted imidazopyridines.

The reactivity of these boronate esters is exemplified by their participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The boronate ester acts as the organoboron nucleophile, coupling with a variety of organic halides or triflates in the presence of a palladium catalyst. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl structures. A large-scale (15 kg) implementation of a Suzuki-Miyaura borylation has been described for the formation of a related pinacol boronic ester, highlighting its industrial relevance. researchgate.net

Interactive Table: Synthesis of Boronate Esters of this compound

| Diol | Boronate Ester Product | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Pinacol | 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | This compound, pinacol, solvent (e.g., THF, Toluene), reflux or room temperature with a dehydrating agent. | researchgate.net |

| Ethylene (B1197577) Glycol | 2-(5-Aminopyridin-2-yl)-1,3,2-dioxaborolane | This compound, ethylene glycol, azeotropic removal of water. | General Method |

| Catechol | 2-(5-Aminopyridin-2-yl)benzo[d] organic-chemistry.orgnih.govrsc.orgdioxaborole | This compound, catechol, solvent. | General Method |

Conversion to Other Organoboron Species

Beyond boronate esters, the boronic acid moiety can be converted into other valuable organoboron species, such as potassium trifluoroborate salts. These salts often exhibit enhanced stability and are crystalline, making them easy to handle and purify. The conversion is typically achieved by treating the boronic acid with potassium hydrogen difluoride (KHF₂). organic-chemistry.orgnih.govsemanticscholar.org This transformation preserves the carbon-boron bond while offering a different reactivity profile. organic-chemistry.orgnih.gov

Potassium trifluoroborates are competent nucleophiles in palladium-catalyzed cross-coupling reactions, often showing unique reactivity compared to their boronic acid or boronate ester counterparts. The synthesis of potassium organotrifluoroborates can be achieved through various methods, including the direct conversion of boronic acids or via a one-pot borylation of aryl halides followed by treatment with KHF₂. organic-chemistry.org

Reactions at the Amino Functionality

The primary amino group at the 5-position of the pyridine (B92270) ring provides a reactive site for a variety of functionalization reactions, including acylation, alkylation, and the formation of guanidines.

Acylation and Alkylation Reactions

The amino group of this compound and its esters can be readily acylated to form amides. A notable example is the synthesis of N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide . This transformation is typically carried out by treating the aminopyridine boronate ester with an acylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Alkylation of the amino group can also be achieved, though it can be more challenging to control selectivity and avoid over-alkylation. One strategy involves a two-step process where 2-amino-5-bromopyridine (B118841) is first alkylated, and the resulting secondary or tertiary amine is then subjected to a borylation reaction to install the boronic acid or boronate ester moiety.

Interactive Table: Acylation of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Acylating Agent | Product | Typical Reaction Conditions |

|---|---|---|

| Acetic Anhydride | N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide | Pyridine, room temperature |

| Benzoyl Chloride | N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]benzamide | Triethylamine, CH₂Cl₂, 0 °C to room temperature |

Formation of Guanidine (B92328) Derivatives

The amino group of this compound derivatives can be converted to a guanidine moiety, a functional group of significant interest in medicinal chemistry due to its ability to participate in hydrogen bonding and its basic character. The synthesis of guanidines from primary amines can be achieved using various guanylating agents.

A common approach involves the reaction of the aminopyridine with a protected S-methylisothiourea derivative, followed by deprotection. For instance, a borylated aminopyridine can be reacted with N,N'-di-Boc-S-methylisothiourea in the presence of a promoter like HgCl₂ to yield the protected guanidine, which can then be deprotected under acidic conditions. An alternative strategy involves a two-step sequence where 5-bromopyridin-2-amine is first guanidinylated, and the resulting guanidinopyridine is then subjected to a Miyaura borylation to introduce the boronate ester.

Functionalization of the Pyridine Ring System

While the boronic acid and amino groups are the primary sites of reactivity, the pyridine ring itself can also be functionalized. The electronic nature of the pyridine ring, being electron-deficient, generally directs electrophilic aromatic substitution to the 3- and 5-positions, while nucleophilic aromatic substitution is favored at the 2-, 4-, and 6-positions.

In the context of this compound, the existing substituents significantly influence the regioselectivity of further functionalization. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of pyridine rings. For N-aryl-2-aminopyridine derivatives, arylation can be directed to the ortho position of the N-aryl group. organic-chemistry.org More recent methods have explored the direct C-H functionalization at other positions of the pyridine ring, although specific examples for this compound are still emerging. The development of such methods would provide even more avenues for creating novel and complex molecules based on this versatile scaffold.

Supramolecular Chemistry and Molecular Recognition with 5 Aminopyridin 2 Yl Boronic Acid

Reversible Covalent Interactions with Diols

A defining characteristic of boronic acids, including (5-Aminopyridin-2-yl)boronic acid, is their ability to form reversible covalent bonds with 1,2- and 1,3-diols. rsc.orgnih.govnih.gov This interaction is the foundation for many of its applications in sensing and materials science.

The fundamental reaction between a boronic acid and a diol is a condensation reaction that results in the formation of a cyclic boronate ester. wikipedia.orgnih.gov This process is reversible, with the boronate ester hydrolyzing back to the boronic acid and diol in the presence of water. The cyclic esters formed with 1,2-diols are five-membered rings known as dioxaborolanes, while those formed with 1,3-diols are six-membered dioxaborinanes. wikipedia.org

The stability of the resulting boronate ester is influenced by the structure and stereochemistry of the diol. Generally, cyclic diols with a cis configuration yield significantly more stable boronate ester complexes compared to their trans counterparts or acyclic diols. researchgate.net This selectivity is a key aspect of molecular recognition, allowing boronic acid-based systems to preferentially bind to specific sugar molecules, which are rich in diol functionalities. rsc.orgnih.gov

The equilibrium between the boronic acid and the boronate ester is highly dependent on the pH of the solution. researchgate.net Boronic acids are Lewis acids, not Brønsted-Lowry acids, meaning they accept a hydroxide (B78521) ion from water rather than donating a proton. This results in an equilibrium between the neutral, trigonal planar boronic acid (R-B(OH)₂) and an anionic, tetrahedral boronate species (R-B(OH)₃⁻). nih.govnih.gov

The formation of a stable boronate ester with a diol proceeds much more efficiently through the anionic tetrahedral intermediate. nih.gov Consequently, the binding affinity is directly linked to the pKa of the boronic acid.

At a pH below the pKa, the neutral trigonal form dominates, and the affinity for diols is low.

As the pH approaches and surpasses the pKa, the concentration of the anionic tetrahedral form increases, leading to a significant enhancement in diol binding. tudelft.nl

The pKa value itself is sensitive to the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic and allowing it to bind diols at lower pH values. Conversely, electron-donating groups increase the pKa. The amino group in this compound is an electron-donating group, which would be expected to raise its pKa compared to unsubstituted phenylboronic acid. However, the nitrogen atom in the pyridine (B92270) ring acts as an electron-withdrawing group, which has the opposite effect. The interplay of these effects determines the precise pKa and the optimal pH range for diol binding.

Table 1: Acidity Constants (pKa) of Selected Substituted Arylboronic Acids This table illustrates the effect of different substituents on the acidity of the boronic acid group. Data is for general comparison.

| Compound | Substituent | pKa Value | Effect on Acidity |

|---|---|---|---|

| Phenylboronic acid | -H (Reference) | 8.8 | - |

| 4-Aminophenylboronic acid | -NH₂ (donating) | 9.5 | Decreases acidity |

| 4-Nitrophenylboronic acid | -NO₂ (withdrawing) | 7.1 | Increases acidity |

| 4-Fluorophenylboronic acid | -F (withdrawing) | 8.3 | Increases acidity |

Hydrogen Bonding Networks and Self-Assembly

The aminopyridine portion of this compound provides multiple sites for directional, non-covalent interactions, particularly hydrogen bonding. This capability, combined with the covalent chemistry of the boronic acid group, makes it an excellent component for designing self-assembling supramolecular structures. tudelft.nlresearchgate.net

The molecule possesses several functional groups capable of participating in hydrogen bonds: researchgate.net

Boronic Acid Group (-B(OH)₂): The two hydroxyl groups act as hydrogen bond donors, while the oxygen atoms can act as hydrogen bond acceptors. This allows boronic acids to form stable, cyclic hydrogen-bonded dimers with themselves or with other molecules, such as carboxylic acids. researchgate.net

Amino Group (-NH₂): The amino group provides two hydrogen bond donors.

Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen makes it a strong hydrogen bond acceptor. rsc.orgmdpi.com

This multiplicity of donor and acceptor sites allows for the formation of robust and predictable hydrogen bonding networks. The interaction between a boronic acid and a carboxylic acid to form a heterodimer is a particularly stable and well-studied motif in supramolecular chemistry. researchgate.net

Table 2: Hydrogen Bonding Capabilities of this compound

| Functional Group | Role in Hydrogen Bonding | Potential Interactions |

|---|---|---|

| Boronic Acid (-B(OH)₂) | Donor (2x OH) & Acceptor (2x O) | Dimerization with other boronic acids; Heterodimerization with carboxylic acids |

| Amino Group (-NH₂) | Donor (2x NH) | Intermolecular bonding with acceptor groups (e.g., carbonyls, pyridine N) |

| Pyridine Nitrogen | Acceptor | Accepts H-bonds from donor groups (e.g., OH, NH) |

The defined geometry and multiple, specific interaction sites of this compound make it a "tecton," or a programmable building block, for crystal engineering and supramolecular design. researchgate.net By controlling the interplay of strong hydrogen bonds (e.g., O-H···N, N-H···O) and weaker interactions, it is possible to guide the self-assembly of these molecules into higher-order structures. rsc.org

Researchers can design complex, multi-dimensional architectures such as:

1D Chains: Formed through head-to-tail hydrogen bonding.

2D Sheets: Created by cross-linking linear chains.

3D Networks: Arising from more complex hydrogen bonding patterns involving all available functional groups. researchgate.netrsc.org

The combination of reversible covalent boronate ester formation with directional hydrogen bonding allows for the creation of dynamic or "smart" materials that can assemble, disassemble, or reconfigure in response to external stimuli like pH changes or the presence of specific diol guests.

Applications in Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule through non-covalent interactions. wikipedia.orgyoutube.com this compound is an ideal component for creating host systems designed for molecular recognition, particularly of saccharides.

The boronic acid function serves as the primary binding site for the diol groups on a sugar guest. The aminopyridine moiety can then act as a secondary site of interaction, providing additional hydrogen bonding or other non-covalent forces that increase the affinity and selectivity of the host for a particular guest. This cooperative binding leads to more stable host-guest complexes.

A practical application of this principle is in the development of fluorescent sensors. For instance, a host molecule containing a boronic acid can be designed to change its fluorescence upon binding a sugar. In a more complex system, a boronic acid-containing probe can be part of a larger supramolecular assembly. An example from the literature shows a boronate-based fluorescent probe that assembles with human serum albumin (HSA), a protein, to form a host-guest ensemble. This supramolecular system demonstrated enhanced sensitivity for detecting peroxynitrite, showcasing how boronate interactions can be effectively utilized within a complex biological host-guest context. rsc.org

Compound Index

Development of 5 Aminopyridin 2 Yl Boronic Acid Based Sensing Platforms

Chemosensors for Carbohydrates and Diols

Chemosensors based on boronic acids are designed to selectively bind with compounds containing 1,2- or 1,3-diol functionalities, which are characteristic of all carbohydrates. nih.gov The fundamental principle lies in the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of a saccharide to form stable five- or six-membered cyclic boronate esters. rsc.org For (5-Aminopyridin-2-yl)boronic acid, this interaction is influenced by the electronic properties of the aminopyridine ring. The presence of the nitrogen atom in the pyridine (B92270) ring and the electron-donating amino group can affect the pKa of the boronic acid, which is a critical factor for effective binding at physiological pH. While extensive research exists for phenylboronic acid and other derivatives, specific studies detailing the binding affinities and selectivity of this compound for various carbohydrates are not extensively documented in publicly available literature. However, the principles of boronic acid chemistry provide a strong framework for its potential applications. researchgate.net

Fluorescent sensors are highly valued for their sensitivity and the ease of signal detection. nih.gov For a boronic acid-based sensor to be effective, the binding event with a diol must trigger a measurable change in fluorescence. rsc.org Several mechanisms can be exploited for this purpose, and the structure of this compound is theoretically amenable to these strategies.

Photoinduced Electron Transfer (PET): This is one of the most common mechanisms in fluorescent sensor design. nih.gov In a PET sensor, a fluorophore is linked to a receptor (the boronic acid) which also has a quenching moiety, such as an amine. In the case of this compound, the tertiary amine of the pyridine ring or the appended primary amine could potentially act as a PET quencher for an attached fluorophore. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore. Upon binding a diol, the boron atom becomes more electron-deficient, forming a tetrahedral boronate ester. soton.ac.uk This increases the Lewis acidity of the boron center, which can then form a dative bond with the nearby nitrogen atom. This interaction would engage the nitrogen's lone pair, inhibiting its ability to quench the fluorophore and thus "turning on" the fluorescence. While this mechanism is well-established for other aminoboronic acids, specific studies demonstrating this with a fluorophore-modified this compound are not detailed in the reviewed literature. soton.ac.uk

Internal Charge Transfer (ICT): In ICT-based sensors, the fluorophore possesses an electron-donating and an electron-accepting part. The binding of an analyte alters the electronic distribution, leading to a shift in the emission wavelength. The aminopyridine group in this compound could serve as an intrinsic part of an ICT fluorophore system, where binding to a diol would modulate the charge distribution and result in a detectable spectral shift.

Although the principles are well-established, detailed research findings, including specific binding constants and quantum yields for this compound-based fluorescent sensors, remain to be published.

Electrochemical sensors offer advantages such as high sensitivity, low cost, and miniaturization potential. nih.gov Boronic acids can be integrated into electrochemical sensing platforms in several ways. nih.gov

Redox-Active Boronic Acids: A common strategy involves attaching a redox-active group, like ferrocene, to the boronic acid. The binding of a diol to the boronic acid alters the electronic environment of the redox label, causing a measurable shift in its redox potential or current. nih.gov A derivative of this compound could be synthesized to include such a redox reporter.

Electrode Surface Modification: this compound can be immobilized on an electrode surface. When a diol-containing analyte binds to the surface-confined boronic acid, it can alter the electrochemical properties of the interface, such as capacitance or impedance. These changes can be measured using techniques like electrochemical impedance spectroscopy (EIS). The formation of anionic boronate esters upon saccharide binding introduces a negative charge onto the electrode surface, which can be used as the basis for detection. bath.ac.uk

While these electrochemical strategies are widely applied to other boronic acids, specific reports on their implementation with this compound are not prominent in the available scientific literature. nih.govbath.ac.uk

Surface-Immobilized Sensing Strategies (e.g., Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring molecular interactions in real-time. mdpi.com The method detects changes in the refractive index at the surface of a thin metal film (usually gold). nih.gov For sensing applications, one molecule (the ligand) is immobilized on the sensor surface, and the binding of another molecule (the analyte) from a solution is measured. nih.gov

This compound can be used as the ligand for capturing glycoproteins or other diol-containing analytes in an SPR-based system. The immobilization can be achieved by forming a self-assembled monolayer (SAM) on the gold sensor chip. For instance, a thiol-derivatized version of the compound could be used to create a stable Au-S bond. When a solution containing a glycoprotein (B1211001) flows over the sensor surface, the diol moieties on the glycoprotein's carbohydrate chains would covalently bind to the immobilized boronic acid. researchgate.net This binding event increases the mass at the sensor surface, causing a change in the refractive index and a corresponding shift in the SPR angle, which is detected in real-time. mdpi.comresearchgate.net

Integration into Hydrogel Constructs for Sensing Applications

Hydrogels are three-dimensional, water-swollen polymer networks that can be designed to be "smart" materials, responding to specific environmental stimuli. nih.gov Incorporating boronic acid moieties into a hydrogel matrix makes the material sensitive to the concentration of glucose and other diols. researchgate.net

The integration of this compound into a hydrogel, for example by co-polymerizing an acrylamide-derivatized version of the molecule, would create a glucose-responsive material. The sensing mechanism is based on the change in the hydrogel's physical properties upon saccharide binding. At a suitable pH, the boronic acid groups are in equilibrium between a neutral, uncharged state and an anionic, charged state. When glucose or another diol binds to the boronic acid, it shifts the equilibrium towards the formation of the anionic boronate ester. researchgate.net This increase in negative charges along the polymer chains leads to greater electrostatic repulsion and increased hydrophilicity, causing the hydrogel to swell. researchgate.net

This swelling can be detected by various means:

Optically: If the hydrogel is part of a photonic crystal structure, the swelling changes the lattice spacing and thus the wavelength of diffracted light, resulting in a colorimetric sensor.

Mechanically: The swelling can exert pressure on a transducer.

Fluorescently: A fluorophore can be incorporated into the hydrogel, with its signal being modulated by the swelling or by direct interaction with the boronic acid. researchgate.net

These boronic acid-functionalized hydrogels are particularly promising for the development of continuous glucose monitoring systems. nih.gov Although the principle is well-established for phenylboronic acid derivatives, specific data on hydrogels synthesized with this compound are not found in the reviewed literature. mdpi.com

Computational and Theoretical Investigations of 5 Aminopyridin 2 Yl Boronic Acid

Molecular Docking Studies on Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting ligand-target interactions at a molecular level.

In the context of boronic acid derivatives, molecular docking studies are pivotal for identifying potential biological targets and elucidating binding modes. For instance, computational studies on novel boronic acid derivatives as inhibitors of urokinase-type plasminogen activator (uPA), a protein implicated in metastasis, have demonstrated the utility of this approach. biorxiv.org Such studies typically involve docking the ligand into the active site of the target protein to predict binding affinity and identify key interactions.

The general workflow for such a study is as follows:

Preparation of Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand, such as (5-Aminopyridin-2-yl)boronic acid, are prepared. This often involves retrieving the protein structure from a database like the Protein Data Bank (PDB) and generating the 3D conformation of the ligand.

Docking Simulation: Software such as Molecular Operating Environment (MOE) or GOLD is used to perform the docking calculations. These programs explore a vast conformational space to find the most stable binding pose of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked using scoring functions that estimate the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely. Analysis of this pose reveals crucial intermolecular interactions.

Key interactions governing the binding of boronic acid derivatives to protein targets often include:

Hydrogen Bonds: Formed between the boronic acid group (-B(OH)₂) or the aminopyridinyl moiety and amino acid residues.

Covalent Interactions: The boron atom can form reversible covalent bonds with serine, threonine, or cysteine residues in the active site.

Hydrophobic Interactions: Between the pyridine (B92270) ring and nonpolar residues.

Pi-stacking: Interactions involving the aromatic pyridine ring.

A hypothetical docking study of this compound against a target kinase might yield results that can be summarized as follows:

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Amino group (-NH₂) | Aspartic Acid (ASP) | 2.8 |

| Hydrogen Bond | Boronic acid (-OH) | Serine (SER) | 3.1 |

| Covalent Bond | Boron atom | Serine (SER) hydroxyl | 1.5 |

| Pi-stacking | Pyridine ring | Phenylalanine (PHE) | 3.5 |

This table is illustrative and represents typical data obtained from molecular docking studies.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the identification of intermediates and transition states. Density Functional Theory (DFT) is a common method employed for this purpose.

Studies on the reaction mechanisms of boronic acids often focus on their interactions with diols or their participation in cross-coupling reactions. For example, a hybrid DFT study on the kinetics and mechanisms of boronic acid interaction with diols has provided a model for their reactivity. rsc.org Such studies calculate the energy profiles of proposed reaction pathways, identifying the rate-determining steps and the structures of transition states. rsc.org The reactivity of the boronic acid can be significantly influenced by the electronic nature of its substituents. rsc.org In this compound, the amino group acts as an electron-donating group, which can modulate the reactivity of the boronic acid moiety.

Another relevant area is the Suzuki-Miyaura cross-coupling reaction, where pyridyl boronic acids are common coupling partners. Computational studies on such reactions involving pyrimidine (B1678525) derivatives have been used to understand how factors like the choice of catalyst, base, and solvent affect reaction yields. mdpi.com These studies can elucidate the electronic and structural relationships that govern the catalytic cycle. mdpi.com

A computational analysis of a reaction involving this compound would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) calculations: To verify that a transition state connects the correct reactant and product.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics. Methods like DFT are used to calculate a variety of molecular properties.

For this compound, these calculations can provide insights into:

Charge Distribution: Determining the partial atomic charges on each atom, which can indicate sites susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Reactivity Descriptors: Based on conceptual DFT, various descriptors can be calculated to quantify reactivity.

A study on novel boronic acid derivatives used DFT with the B3LYP functional to characterize the binding energy of the ligand within the protein's binding pocket. biorxiv.org Similarly, DFT calculations on pyrimidine analogs have been used to analyze their reactivity descriptors. mdpi.com

The following table illustrates typical reactivity descriptors that can be calculated for this compound using DFT:

| Descriptor | Definition | Significance |

| I (Ionization Potential) | I ≈ -EHOMO | Energy required to remove an electron. |

| A (Electron Affinity) | A ≈ -ELUMO | Energy released when an electron is added. |

| η (Hardness) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| S (Softness) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| μ (Chemical Potential) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| ω (Electrophilicity Index) | ω = μ² / (2η) | Propensity to accept electrons. |

This table defines common reactivity descriptors calculated via quantum chemistry.

These parameters help in comparing the reactivity of different boronic acid derivatives and in understanding their behavior in various chemical environments.

Theoretical Studies on Supramolecular Interactions and Self-Assembly

The boronic acid functional group is a versatile building block in supramolecular chemistry due to its ability to form both reversible covalent bonds and non-covalent interactions like hydrogen bonds. researchgate.net Theoretical studies in this area aim to understand and predict how molecules like this compound self-assemble into larger, ordered structures.

The key interactions driving the self-assembly of boronic acids are:

Dehydrative Self-condensation: Boronic acids can reversibly condense to form cyclic boroxines (trimers).

Hydrogen Bonding: The -B(OH)₂ group can act as a hydrogen bond donor, while the nitrogen atoms in the aminopyridine ring can act as hydrogen bond acceptors. This can lead to the formation of tapes, sheets, or more complex networks. researchgate.net

Boronate Ester Formation: In the presence of diols, boronic acids can form reversible covalent boronate esters, a reaction that is often used to create responsive materials and sensors. rsc.org

Theoretical studies have explored the self-assembly of phenylboronic acids with nitrogen-containing compounds like 4,4'-bipyridine, where O-H···N hydrogen bonds are the primary driving force for co-crystal formation. researchgate.net The presence of both a hydrogen-bond-donating boronic acid group and hydrogen-bond-accepting/donating sites on the aminopyridine ring makes this compound a prime candidate for forming diverse supramolecular architectures.

Computational modeling can predict the stability of different self-assembled structures and provide insights into the thermodynamics of their formation. For example, theoretical treatments have suggested significant binding energies for water molecules in organizing the cocrystals of diboronic acids. researchgate.net These studies are crucial for the rational design of functional materials, such as gels, sensors, and drug delivery systems, based on boronic acid building blocks. rsc.orgrsc.org

Future Directions and Emerging Research Perspectives

Novel Synthetic Approaches to Complex Derivatives

The synthesis of complex molecules derived from (5-Aminopyridin-2-yl)boronic acid is a burgeoning field of research. Future approaches are moving beyond simple modifications and focusing on sophisticated strategies to build intricate molecular frameworks. One promising direction is the use of multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of highly substituted pyridine (B92270) derivatives from simple precursors. nih.gov This strategy offers a rapid and cleaner method for generating molecular diversity. nih.gov

Another key area involves the strategic use of protecting groups and directed functionalization. For instance, the synthesis of prodrugs has been demonstrated by first protecting a nearby nitrogen (like one on a piperidine (B6355638) ring) and then selectively functionalizing the 2-aminopyridine (B139424) core. mdpi.com This highlights a pathway toward creating complex bioactive molecules. Furthermore, research into related aminopyrimidine boronic acids has demonstrated practical, large-scale synthesis via in-situ silylation of the amine group, followed by metal-halogen exchange and trapping with a borate (B1201080) ester. researchgate.net This method, which avoids the need for isolating intermediates, could be adapted for this compound to streamline the production of its derivatives.

Future synthetic exploration is also likely to focus on leveraging the dual functionality of the molecule. This could involve developing orthogonal strategies where the amino and boronic acid groups are reacted sequentially or selectively to build complex, multifunctional compounds.

Table 1: Comparison of Synthetic Strategies for Aminopyridine Boronic Acid Derivatives

| Synthetic Strategy | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials to form a complex product. | High efficiency, atom economy, reduced waste, rapid access to diverse structures. nih.gov | Demonstrated for the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives using enaminones as key precursors under solvent-free conditions. nih.gov |

| Protecting Group-Assisted Synthesis | Involves the temporary protection of one functional group (e.g., the amino group) to allow for selective reaction at another site. | Enables precise and selective functionalization of the molecule. | Used in the synthesis of crizotinib (B193316) prodrugs by protecting a piperidine nitrogen before modifying the 2-aminopyridine moiety. mdpi.com |

| In-Situ Borylation | A process where the amine is protected (e.g., via silylation) and the borylation is performed in the same reaction vessel without isolating intermediates. | Cost-effective, practical for large-scale synthesis, high yield. researchgate.net | A two-step process yielding (2-aminopyrimidin-5-yl)boronic acid in 80% yield has been developed. researchgate.net |

Advanced Catalytic Applications and Catalyst Design

The inherent structure of this compound, featuring both a Lewis basic amino group and a Lewis acidic boronic acid, makes it a prime candidate for the design of novel bifunctional catalysts. Research has already led to the preparation of boronate-amine substituted catalysts through methods like directed lithiation. researchgate.net These catalysts have the potential to facilitate reactions where both an acidic and a basic site are required to activate substrates and reagents simultaneously. The intramolecular B–N dative bond, a known interaction in similar compounds, could play a crucial role in stabilizing catalytic intermediates and influencing reactivity. researchgate.net

Future research will likely focus on designing catalysts where the pyridine ring, the amino group, and the boronic acid work in concert. By modifying the substituents on the pyridine ring, the electronic properties and steric environment of the catalytic center can be fine-tuned. This could lead to the development of highly selective catalysts for a range of organic transformations, including asymmetric synthesis and cross-coupling reactions. The immobilization of these bifunctional catalysts onto solid supports is another promising avenue, which would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Integration into Stimuli-Responsive Materials

"Smart" or stimuli-responsive materials, which change their properties in response to external triggers, represent a major frontier in materials science. rsc.org this compound is an ideal building block for such materials due to its two distinct responsive moieties. The boronic acid group is well-known for its ability to form reversible covalent bonds (boronate esters) with diols, making it responsive to the presence of saccharides like glucose. nih.govnih.gov The amino group, on the other hand, is responsive to changes in pH.

The integration of this compound into polymers and nanogels could lead to the creation of dual-responsive systems. nih.gov For example, a hydrogel containing this compound could swell or shrink in response to both glucose concentration and pH. This has significant implications for advanced drug delivery systems, where a therapeutic agent could be released in response to specific biological signals (e.g., the hyperglycemic and slightly acidic environment of a tumor). nih.gov Research in this area will focus on polymerization techniques that incorporate the boronic acid monomer into polymer backbones or as side chains, and on characterizing the material's response to single and combined stimuli. rsc.org

Table 2: Potential Stimuli-Responsive Behavior of this compound Moieties

| Functional Group | Stimulus | Mechanism of Response | Potential Application |

|---|---|---|---|

| Boronic Acid | Saccharides (e.g., Glucose) | Reversible formation of a five-membered boronate ester with cis-diols. nih.gov | Glucose-sensing, self-regulated insulin (B600854) delivery systems. nih.gov |

| Amino Group | pH | Protonation/deprotonation of the nitrogen atom, altering charge and hydrogen bonding capacity. | pH-triggered drug release, smart hydrogels, sensors. |

| Combined | pH and Saccharides | Synergistic or independent response, allowing for multi-parameter control. | "Logic-gate" systems for highly specific environmental sensing or targeted therapy. |

Exploration in New Paradigms of Molecular Recognition

Molecular recognition is the foundation of biological processes and chemical sensing. Boronic acids have become increasingly popular as synthetic receptors, particularly for carbohydrates, due to their ability to bind with diols. researchgate.netnih.gov The structure of this compound offers unique advantages for creating new molecular recognition systems. The fixed geometry of the pyridine ring pre-organizes the recognition motifs, while the amino group can act as an additional binding site or a modulating element.

Future research is expected to exploit this integrated functionality. For example, fluorescent sensors could be designed where saccharide binding at the boronic acid site causes a conformational change that is reported by a fluorophore linked to the amino group. The pH-sensitive nature of the amino group could also be used to switch the recognition properties of the molecule "on" or "off." This concept has been explored in sensors where an intramolecular B-N bond modulates fluorescence, which is then disrupted by competitive binding with a saccharide. researchgate.net

Furthermore, the ability of boronic acids to interact with the saccharide-rich surfaces of cells, such as the peptidoglycan layer of bacteria, opens up new possibilities in diagnostics and targeted therapies. researchgate.netnih.gov By attaching this compound derivatives to imaging agents or drugs, it may be possible to selectively target bacterial cells over mammalian cells. This represents a novel approach to developing selective antimicrobial agents.

Table 3: Target Analytes for this compound-Based Recognition Systems

| Target Analyte Class | Recognition Moiety | Principle of Interaction | Emerging Application |

|---|---|---|---|

| Saccharides & Glycans | Boronic Acid | Formation of boronate esters with diols. researchgate.net | Fluorescent sensors for glucose; targeting the cell walls of Gram-positive bacteria. researchgate.netnih.gov |

| Catechols | Boronic Acid | Stronger boronate ester formation compared to simple diols. | Sensing of neurotransmitters like dopamine. nih.gov |

| Nucleic Acids | Boronic Acid & Amino Group | Binding to the ribose diol of RNA; electrostatic interactions with the phosphate (B84403) backbone. | Selective RNA recognition and potential cellular delivery of therapeutic enzymes. researchgate.netnih.gov |

| Anions (e.g., Fluoride) | Boronic Acid | Lewis acid-base interaction. | Environmental monitoring and chemical sensing. |

Q & A

Q. What are the common synthetic routes for preparing (5-Aminopyridin-2-yl)boronic acid, and how are intermediates purified?

this compound is typically synthesized via cross-coupling reactions such as Miyaura borylation, where a halogenated pyridine precursor (e.g., 5-amino-2-bromopyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Pinacol esters are often used as intermediates to stabilize the boronic acid moiety, followed by acidic hydrolysis (e.g., HCl) to yield the free boronic acid . Purification involves column chromatography or recrystallization, with LC-MS/MS monitoring to detect genotoxic impurities like residual aryl halides or boronic acid byproducts .

Q. How can boronic acid-diol binding kinetics be experimentally characterized for this compound?

Stopped-flow fluorescence spectroscopy is a robust method to study binding kinetics. For example, the association rate constant () and dissociation rate () between this compound and diols (e.g., fructose, glucose) can be measured under physiological pH. The pH must be optimized to balance boronic acid reactivity (pKa ~8.5–9.5) and diol availability. Data interpretation should account for competing interactions, such as non-specific binding to glycoproteins .

Advanced Research Questions

Q. How can conflicting data on boronic acid-protein binding affinities be resolved in drug discovery studies?

Discrepancies in binding data often arise from assay conditions (e.g., pH, buffer composition) or secondary interactions (e.g., hydrophobic or electrostatic forces). For this compound, surface plasmon resonance (SPR) with controlled buffer systems (e.g., replacing Tris with HEPES to minimize borate interference) can isolate specific binding events. Competitive assays using excess diol (e.g., sorbitol) help validate boronic acid-dependent interactions .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound-containing peptides?

Boronic acids undergo dehydration/trimerization to boroxines under laser desorption, complicating mass spectral interpretation. Pre-derivatization with diols (e.g., pinacol) stabilizes the boronic acid as cyclic esters. Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in situ esterification, suppressing boroxine artifacts while enhancing ionization efficiency .

Q. How does the amino group in this compound influence its therapeutic targeting of proteasomes or kinases?

The amino group enhances water solubility and enables pH-dependent interactions. For proteasome inhibition, the boronic acid moiety binds covalently to catalytic threonine residues, while the amino-pyridine scaffold facilitates hydrogen bonding with adjacent pockets. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies (e.g., Thr1Ala proteasome mutants) can validate binding mechanisms. Comparative studies with non-amino analogs (e.g., 5-methyl derivatives) highlight the amino group’s role in potency .

Methodological Challenges

Q. What experimental designs optimize the selectivity of this compound in glycoprotein sensing?

To minimize non-specific binding:

- Use SPR or quartz crystal microbalance (QCM) surfaces functionalized with boronic acid derivatives.

- Employ competitive elution with buffer containing 100 mM sorbitol (pH 4.5) to displace weakly bound proteins.

- Validate selectivity against non-glycosylated controls (e.g., RNAse A vs. RNAse B) .

Q. How can thermal stability data for this compound inform its formulation in solid-dose drugs?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures () and degradation pathways. For instance, aryl boronic acids typically show , but the amino group may lower stability. Co-crystallization with cyclodextrins or encapsulation in lipid nanoparticles improves thermal resilience and bioavailability .

Data Analysis and Interpretation

Q. How are binding constants (KdK_dKd) for this compound and diols calculated from fluorescence titration data?

Fit fluorescence quenching/enhancement data to a 1:1 binding model using software like OriginLab or DynaFit. Correct for inner-filter effects by measuring absorbance at excitation/emission wavelengths. For weak binders (e.g., glucose, mM), isothermal titration calorimetry (ITC) provides higher accuracy .

Q. What computational tools predict the bioactivity of this compound derivatives against cancer targets?

- Docking: MOE or Schrödinger Suite for proteasome/kinase binding poses.

- QSAR: Train models with datasets from PubChem BioAssay (e.g., IC50 values for boronic acid proteasome inhibitors).

- ADMET Prediction: SwissADME or pkCSM to optimize logP, solubility, and CYP450 interactions .

Advanced Applications

Q. Can this compound be integrated into stimuli-responsive drug delivery systems?

Yes. Conjugation to pH-responsive polymers (e.g., poly(NIPAM-co-boronic acid)) enables glucose-triggered release. The boronic acid binds glucose at physiological pH, inducing a hydrophilic-to-hydrophobic transition in the polymer and releasing encapsulated drugs (e.g., doxorubicin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products